Valinomycin
Overview
Description
Valinomycin is a naturally occurring dodecadepsipeptide, primarily known for its role as a potassium ionophore. It is produced by several species of the genus Streptomyces, notably Streptomyces fulvissimus . This compound is highly selective for potassium ions over sodium ions, making it a valuable tool in biochemical research and various industrial applications .
Mechanism of Action
Target of Action
Valinomycin is a naturally occurring dodecadepsipeptide that primarily targets potassium ions within the cell membrane . It is highly selective for potassium ions over sodium ions .
Mode of Action
This compound functions as a potassium-specific transporter . It facilitates the movement of potassium ions through lipid membranes “down” the electrochemical potential gradient . This means it helps potassium ions move from areas of high concentration to areas of low concentration across the cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the potassium ion transport across the cell membrane . By facilitating the movement of potassium ions, this compound disrupts the normal potassium gradient across the membrane . This can lead to various downstream effects, including changes in cell signaling and cellular functions .
Result of Action
The primary result of this compound’s action is the dissipation of the potassium ion gradient across the cell membrane . This can disrupt normal cellular functions and lead to cell death . In addition, this compound has been shown to inhibit protein synthesis at the level of elongation .
Action Environment
The action of this compound is influenced by the environmental concentration of potassium ions . Higher concentrations of potassium ions would increase the activity of this compound. Additionally, the presence of other ions, such as sodium ions, could potentially affect the selectivity and efficiency of this compound .
Biochemical Analysis
Biochemical Properties
Valinomycin is highly selective for potassium ions over sodium ions within the cell membrane . It functions as a potassium-specific transporter and facilitates the movement of potassium ions through lipid membranes “down” the electrochemical potential gradient .
Cellular Effects
The effect of this compound on cells is primarily due to the dissipation of membrane potential . It also inhibits protein synthesis at the level of elongation .
Molecular Mechanism
This compound exerts its effects at the molecular level by facilitating the movement of potassium ions through lipid membranes . This movement is “down” the electrochemical potential gradient, which means it moves from an area of high concentration to an area of low concentration .
Metabolic Pathways
This compound is involved in the potassium ion transport metabolic pathway . It interacts with the lipid bilayer of the cell membrane to facilitate the movement of potassium ions .
Transport and Distribution
This compound is transported and distributed within cells and tissues via its interaction with the lipid bilayer of the cell membrane . It facilitates the movement of potassium ions through these membranes .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with the lipid bilayer to facilitate the movement of potassium ions . Its activity and function are directly related to its ability to transport potassium ions across the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Valinomycin can be synthesized through nonribosomal peptide synthesis pathways. The biosynthetic pathway involves the assembly of three moles each of L-valine, D-alpha-hydroxyisovaleric acid, D-valine, and L-lactic acid, which are linked alternately to form a 36-membered ring .
Industrial Production Methods: Industrial production of this compound often involves the use of recombinant Escherichia coli strains engineered to express the necessary biosynthetic pathway constituents from Streptomyces tsusimaensis . The production process typically employs a glucose-limited fed-batch strategy based on pure mineral salt medium . This method has been scaled up from milliliter volumes to 10-liter bioreactors, demonstrating robustness and reliability for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: Valinomycin undergoes various chemical reactions, including complexation with potassium ions, which is its primary function. It can also form complexes with other cations, although with much lower affinity.
Common Reagents and Conditions: The formation of this compound-potassium complexes typically occurs in the presence of potassium salts under neutral to slightly alkaline conditions. The reaction is facilitated by the cyclic structure of this compound, which provides a cavity perfectly sized for potassium ions .
Major Products: The primary product of this compound’s interaction with potassium ions is the this compound-potassium complex, which is highly stable and selective for potassium over sodium ions .
Scientific Research Applications
Valinomycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying ion transport and selectivity in synthetic ionophores.
Biology: this compound is employed in studies of membrane potential and ion transport in cells.
Medicine: this compound has been investigated for its potential antiviral and antibacterial properties.
Industry: this compound is used in the development of potassium-selective electrodes and sensors.
Comparison with Similar Compounds
Nigericin: An ionophore that exchanges potassium ions for hydrogen ions across membranes.
Monensin: An ionophore that transports sodium ions and protons across membranes.
This compound’s unique structure and high selectivity for potassium ions make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
2001-95-8 |
---|---|
Molecular Formula |
C54H90N6O18 |
Molecular Weight |
1111.3 g/mol |
IUPAC Name |
(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,36R)-6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone |
InChI |
InChI=1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t31-,32-,33-,34+,35+,36?,37-,38-,39-,40+,41+,42+/m0/s1 |
InChI Key |
FCFNRCROJUBPLU-UYBNATROSA-N |
SMILES |
CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)O[C@@H](C(=O)NC(C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C |
Appearance |
Solid powder |
Color/Form |
Shiny rectangular plates |
melting_point |
374 °F (EPA, 1998) 190 °C |
Key on ui other cas no. |
2001-95-8 |
physical_description |
Shiny crystalline solid. Used as an insecticide and nematocide. Not registered as a pesticide in the U.S. (EPA, 1998) Shiny solid; [Merck Index] Faintly beige powder; [MSDSonline] |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Insoluble in water Soluble in petroleum ethe |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Valinomycin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does valinomycin interact with potassium ions and what are the downstream effects of this interaction?
A1: this compound selectively binds potassium ions (K+) via its ester carbonyl oxygen atoms, forming a stable complex. This complex, resembling a bracelet, effectively shields the potassium ion from the surrounding hydrophobic environment. This allows for efficient K+ transport across lipid bilayers like cell membranes [, , ]. This transport disrupts the electrochemical gradient across the membrane, leading to depolarization [, , , ]. In biological systems, this can have significant effects on cellular functions, including ATP synthesis, pH regulation, and signal transduction [, , , ].
Q2: Does this compound affect other cellular processes besides ion transport?
A2: Research indicates that this compound can induce apoptosis in certain cell types, like ascites hepatoma cells (AH-130) []. This apoptotic effect is attributed to the collapse of the mitochondrial membrane potential caused by this compound-mediated K+ efflux [, ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C54H90N6O18, and its molecular weight is 1111.3 g/mol [].
Q4: What spectroscopic techniques are used to characterize the structure of this compound and its complexes?
A4: Nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) spectroscopy are extensively used to study the conformation of this compound and its complexes with various ions, including alkali metal cations and protons [, , , ]. Infrared (IR) spectroscopy, particularly in the vibrational region, provides insights into the hydrogen bonding networks and coordination arrangements within this compound complexes [].
Q5: In what types of systems and under what conditions is this compound typically used for research?
A5: this compound is frequently employed in studies involving lipid membranes, liposomes, and isolated organelles like mitochondria [, , , ]. Its performance under various conditions, including different temperatures, ionic strengths, and lipid compositions, has been investigated [, , ].
Q6: How does the membrane surface charge influence this compound's activity?
A6: Studies using synthetic lipid monolayers revealed that this compound effectively forms K+/valinomycin complexes in the presence of negatively charged lipids, such as didodecyl phosphate. This suggests a requirement for anionic sites to maintain electroneutrality during complex formation []. Conversely, complex formation was not observed with cationic lipids or pure this compound monolayers, highlighting the importance of membrane surface charge [, ].
Q7: Does this compound act as a catalyst in any reactions?
A7: this compound is not a catalyst in the traditional sense. Instead, it acts as a transporter, facilitating the movement of K+ ions across hydrophobic barriers [, ]. Its primary function revolves around altering membrane permeability rather than directly catalyzing chemical reactions.
Q8: How is computational chemistry used to study this compound?
A8: Computational methods, including molecular dynamics simulations and free energy calculations, have been instrumental in understanding the ion binding properties of this compound [, ]. These simulations provide valuable insights into the structural dynamics, energetics, and selectivity of ion complexation, complementing experimental observations.
Q9: How do structural modifications of this compound affect its activity and selectivity?
A9: Modifications to the this compound structure, such as substitutions in the peptide backbone, can significantly influence its ion binding affinity and selectivity. For instance, replacing valine residues with isoleucine, as in isoleucinomycin, leads to changes in the conformation and cation binding preference compared to this compound []. These findings underscore the importance of specific structural features for the ionophoric activity and selectivity of this compound.
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